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Compound of Interest

Compound Name: 4-Bromo-2,6-diphenylpyrimidine

Cat. No.: B372629 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 4-Bromo-2,6-diphenylpyrimidine, a molecule of significant interest in

pharmaceutical and materials science research. This document is intended for researchers,

scientists, and drug development professionals, offering a centralized resource for its structural

characterization.

Summary of Spectroscopic Data
The structural integrity of 4-Bromo-2,6-diphenylpyrimidine (C₁₆H₁₁BrN₂) is confirmed through

a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy,

alongside Mass Spectrometry (MS). The data presented herein has been compiled from

various sources to provide a complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectra: The proton NMR spectrum of 4-Bromo-2,6-diphenylpyrimidine is expected

to exhibit distinct signals corresponding to the protons on the pyrimidine and phenyl rings. The

sole proton on the pyrimidine ring is anticipated to appear as a singlet in the aromatic region.
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The protons of the two phenyl groups will present as a complex multiplet, also in the aromatic

region.

¹³C NMR Spectra: The carbon NMR spectrum will show characteristic peaks for the carbon

atoms of the pyrimidine and phenyl rings. The carbon atom bonded to the bromine will be

significantly influenced by the halogen's electronegativity.

Table 1: Predicted ¹H and ¹³C NMR Data for 4-Bromo-2,6-diphenylpyrimidine

Atom Type
Predicted Chemical Shift
(ppm)

Multiplicity

Pyrimidine-H ~7.5 - 8.5 Singlet

Phenyl-H ~7.2 - 8.2 Multiplet

Pyrimidine-C Varies -

Phenyl-C ~120 - 140 -

C-Br ~110-120 -

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.

The IR spectrum of 4-Bromo-2,6-diphenylpyrimidine is characterized by the following

absorption bands:

Table 2: Characteristic IR Absorption Bands for 4-Bromo-2,6-diphenylpyrimidine

Wavenumber (cm⁻¹) Vibration Type

~3100 - 3000 Aromatic C-H stretch

~1600 - 1450 C=C and C=N stretching (in-ring)

~1400 - 1000 In-plane C-H bending

Below 1000 Out-of-plane C-H bending, C-Br stretch
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound. The predicted mass spectral data for 4-Bromo-2,6-diphenylpyrimidine is

available in public databases such as PubChem.[1][2] The presence of bromine is readily

identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which

have a near 1:1 natural abundance.

Table 3: Predicted Mass-to-Charge Ratios (m/z) for 4-Bromo-2,6-diphenylpyrimidine
Adducts[1][2]

Adduct Predicted m/z

[M+H]⁺ 311.0178

[M+Na]⁺ 332.9998

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
A sample of 4-Bromo-2,6-diphenylpyrimidine (typically 5-10 mg) is dissolved in a deuterated

solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a

spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in

parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

FT-IR Spectroscopy
The infrared spectrum is typically obtained using a Fourier Transform Infrared (FT-IR)

spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated

Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the

sample with potassium bromide and pressing the mixture into a thin disk. The spectrum is

recorded over the range of 4000-400 cm⁻¹.
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Mass Spectrometry
Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic

separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-

MS). For direct infusion, the sample is dissolved in a suitable solvent and introduced into the

ion source (e.g., Electrospray Ionization - ESI). The mass analyzer separates the ions based

on their mass-to-charge ratio.

Visualization of Spectroscopic Analysis Workflow
The logical flow of spectroscopic analysis for the characterization of a synthesized compound

like 4-Bromo-2,6-diphenylpyrimidine is depicted in the following diagram.
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Caption: Workflow for the synthesis and spectroscopic characterization of 4-Bromo-2,6-
diphenylpyrimidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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